

An In-depth Technical Guide to 4-formyl-4-methyltetrahydropyran

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Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-carbaldehyde

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Introduction

4-formyl-4-methyltetrahydropyran is a substituted heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common scaffold in many biologically active compounds and natural products, making its derivatives, such as 4-formyl-4-methyltetrahydropyran, valuable building blocks for the synthesis of novel chemical entities. The presence of both a quaternary carbon center and a reactive aldehyde group offers unique opportunities for structural elaboration and the introduction of molecular complexity.

This technical guide provides a summary of the available physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and stability. Due to the limited availability of experimental data for this specific molecule, some properties are inferred from structurally related compounds.

Physicochemical Properties

Quantitative experimental data for 4-formyl-4-methyltetrahydropyran is scarce in the public domain. The following table summarizes key physicochemical properties, with some values estimated based on the properties of the related compounds 4-methyltetrahydropyran and tetrahydropyran-4-carbaldehyde.

Property	Value	Source/Basis
Molecular Formula	C ₇ H ₁₂ O ₂	Calculated
Molecular Weight	128.17 g/mol	Calculated
Appearance	Colorless volatile oil	Inferred from synthesis patent
Boiling Point	Not available	-
Density	Not available	-
Solubility	Not available	Likely soluble in common organic solvents.

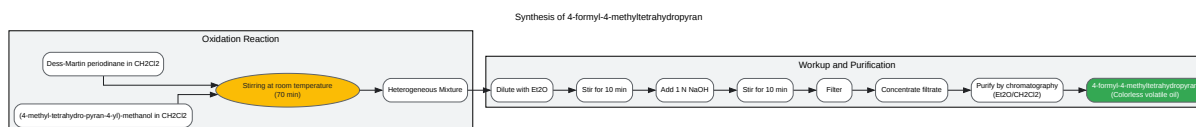
For comparison, key properties of related compounds are provided below:

Compound	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)
4-methyltetrahydropyran	100.16	105	0.857
Tetrahydropyran-4-carbaldehyde	114.14	Not available	Not available

Synthesis and Experimental Protocols

The primary route for the synthesis of 4-formyl-4-methyltetrahydropyran involves the oxidation of the corresponding primary alcohol, (4-methyl-tetrahydro-pyran-4-yl)-methanol.

Experimental Workflow: Synthesis of 4-formyl-4-methyltetrahydropyran



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Caption: Workflow for the synthesis of 4-formyl-4-methyltetrahydropyran.

Detailed Experimental Protocol

This protocol is adapted from a patented synthesis procedure.

Materials:

- (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol)
- Dess-Martin periodinane (5.8 g, 14 mmol)
- Dichloromethane (CH_2Cl_2), anhydrous
- Diethyl ether (Et_2O)
- 1 N Sodium hydroxide (NaOH) solution

Procedure:

- To a solution of (4-methyl-tetrahydro-pyran-4-yl)-methanol (1.5 g, 11.5 mmol) in dichloromethane (CH_2Cl_2), add a suspension of Dess-Martin periodinane (5.8 g, 14 mmol) in CH_2Cl_2 (30 mL).

- Stir the resulting heterogeneous mixture at room temperature for 70 minutes.
- After 70 minutes, dilute the mixture with diethyl ether (100 mL) and continue stirring for an additional 10 minutes.
- Quench the reaction by adding 1 N NaOH solution (10 mL) and stir for another 10 minutes.
- Filter the mixture to remove solid byproducts.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography using a mixture of diethyl ether and dichloromethane as the eluent to yield 4-formyl-4-methyltetrahydropyran as a colorless volatile oil (1.01 g, 68% yield).

Reactivity and Stability

The chemical behavior of 4-formyl-4-methyltetrahydropyran is dictated by the aldehyde functional group and the tetrahydropyran ring.

- **Aldehyde Reactivity:** The formyl group is susceptible to a wide range of nucleophilic additions and redox reactions. It can undergo reactions such as Wittig olefination, Grignard reactions, and reduction to the corresponding alcohol or oxidation to the carboxylic acid.
- **Tetrahydropyran Ring Stability:** The tetrahydropyran ring is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strongly acidic conditions.^[1] The presence of the methyl group at the C4 position may influence the conformational preferences of the ring.
- **Storage:** As an aldehyde, 4-formyl-4-methyltetrahydropyran may be prone to oxidation upon prolonged exposure to air. It is advisable to store the compound under an inert atmosphere and at low temperatures to minimize degradation.

Potential Applications in Drug Discovery and Organic Synthesis

The tetrahydropyran motif is a key structural feature in numerous biologically active molecules. [2] The dual functionality of 4-formyl-4-methyltetrahydropyran as both a heterocyclic scaffold and a reactive aldehyde makes it a versatile intermediate for the synthesis of more complex molecules. Its potential applications include:

- **Scaffold for Library Synthesis:** The aldehyde can serve as a handle for the introduction of diverse substituents, enabling the creation of libraries of novel tetrahydropyran derivatives for biological screening.
- **Synthesis of Bioactive Molecules:** As a building block, it can be incorporated into the synthesis of natural product analogues or novel therapeutic agents. The tetrahydropyran ring can act as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic properties of a drug candidate.

Conclusion

4-formyl-4-methyltetrahydropyran is a promising, yet underexplored, chemical entity. While specific experimental data on its physicochemical properties are limited, its synthesis has been reported, and its reactivity can be predicted based on fundamental organic chemistry principles. For researchers and scientists in drug development and organic synthesis, this molecule represents a valuable building block with the potential to contribute to the discovery of novel and effective therapeutic agents. Further research is warranted to fully characterize its properties and explore its utility in various synthetic applications.

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References

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2. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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